molecular formula C30H22O6 B340149 bis(2-oxo-2-phenylethyl) biphenyl-2,5-dicarboxylate

bis(2-oxo-2-phenylethyl) biphenyl-2,5-dicarboxylate

Cat. No.: B340149
M. Wt: 478.5 g/mol
InChI Key: KGNZNWYXJQMUAC-UHFFFAOYSA-N
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Description

Bis(2-oxo-2-phenylethyl) [1,1’-biphenyl]-2,5-dicarboxylate is an organic compound with a complex structure that includes two oxo-phenylethyl groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-oxo-2-phenylethyl) [1,1’-biphenyl]-2,5-dicarboxylate typically involves the esterification of [1,1’-biphenyl]-2,5-dicarboxylic acid with 2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Bis(2-oxo-2-phenylethyl) [1,1’-biphenyl]-2,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bis(2-oxo-2-phenylethyl) [1,1’-biphenyl]-2,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(2-oxo-2-phenylethyl) [1,1’-biphenyl]-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxo groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The biphenyl core may also contribute to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-oxo-2-phenylethyl) [1,1’-biphenyl]-2,5-dicarboxylate is unique due to its specific biphenyl core structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability .

Properties

Molecular Formula

C30H22O6

Molecular Weight

478.5 g/mol

IUPAC Name

diphenacyl 2-phenylbenzene-1,4-dicarboxylate

InChI

InChI=1S/C30H22O6/c31-27(22-12-6-2-7-13-22)19-35-29(33)24-16-17-25(26(18-24)21-10-4-1-5-11-21)30(34)36-20-28(32)23-14-8-3-9-15-23/h1-18H,19-20H2

InChI Key

KGNZNWYXJQMUAC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OCC(=O)C3=CC=CC=C3)C(=O)OCC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OCC(=O)C3=CC=CC=C3)C(=O)OCC(=O)C4=CC=CC=C4

Origin of Product

United States

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